molecular formula C20H27ClN2O2 B605257 13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride CAS No. 4410-48-4

13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride

Cat. No.: B605257
CAS No.: 4410-48-4
M. Wt: 362.9 g/mol
InChI Key: FNCWZVOLGCRECX-PKZFZPCTSA-N
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Description

Ajmalan-17®,21|A-diol hydrochloride is a chemical compound with the molecular formula C20H27ClN2O2 It is a derivative of ajmaline, an alkaloid found in the root of Rauwolfia serpentina and other plant sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ajmalan-17®,21|A-diol hydrochloride typically involves multiple steps, starting from ajmaline or its derivatives. The process includes selective hydroxylation and chlorination reactions to introduce the desired functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of Ajmalan-17®,21|A-diol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ajmalan-17®,21|A-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Ajmalan-17®,21|A-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ajmalan-17®,21|A-diol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by modulating ion channels, enzymes, or receptors, leading to various physiological effects. For example, it may influence cardiac action potentials by blocking sodium channels, similar to ajmaline .

Comparison with Similar Compounds

Ajmalan-17®,21|A-diol hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

4410-48-4

Molecular Formula

C20H27ClN2O2

Molecular Weight

362.9 g/mol

IUPAC Name

(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride

InChI

InChI=1S/C20H26N2O2.ClH/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1H/t10-,11-,14-,15-,16+,17-,18+,19+,20+;/m0./s1

InChI Key

FNCWZVOLGCRECX-PKZFZPCTSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl

SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ajmaline hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride
Reactant of Route 2
13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride
Reactant of Route 3
13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride
Reactant of Route 4
13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride
Reactant of Route 5
13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride
Reactant of Route 6
13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride

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